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Cyclopenta[C]pyrrole

Cat. No.: B12898774
CAS No.: 250-26-0
M. Wt: 103.12 g/mol
InChI Key: NNHOUIKFCCIVCI-UHFFFAOYSA-N
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Description

Cyclopenta[C]pyrrole is an organic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its fused bicyclic structure, incorporating pyrrole and cyclopentane rings, makes it a valuable building block for creating novel bioactive molecules . Research indicates that derivatives of this core structure, particularly octahydrothis compound (the saturated form), have shown significant promise as potent antagonists of retinol-binding protein 4 (RBP4) . Such antagonists are being investigated for their potential to treat age-related macular degeneration (AMD) and Stargardt disease by reducing the formation of cytotoxic bisretinoids in the retina . Beyond ophthalmology, the cyclopenta[c]pyridine skeleton, a closely related structure, is found in compounds with a range of bioactivities, including antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological effects . This versatility highlights the broad research value of the this compound scaffold in developing new therapeutic agents. We provide high-purity this compound to support your innovative research programs. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N B12898774 Cyclopenta[C]pyrrole CAS No. 250-26-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250-26-0

Molecular Formula

C7H5N

Molecular Weight

103.12 g/mol

IUPAC Name

cyclopenta[c]pyrrole

InChI

InChI=1S/C7H5N/c1-2-6-4-8-5-7(6)3-1/h1-5H

InChI Key

NNHOUIKFCCIVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC2=C1

Origin of Product

United States

Synthetic Strategies for Cyclopenta C Pyrrole and Its Derivatives

Cyclization Reactions Leading to the Cyclopenta[c]pyrrole Core

The formation of the this compound nucleus often relies on cyclization reactions that build the five-membered cyclopentane (B165970) ring onto a pre-existing pyrrole (B145914) or pyrrole precursor.

Condensation Reactions Involving Pyrrole Precursors

Condensation reactions are a common strategy for constructing the this compound framework. These reactions typically involve the intramolecular or intermolecular condensation of suitable precursors to form the fused ring system.

One approach involves the Dieckmann condensation of a ring-opened diacid, which can be prepared by the oxidative cleavage of a tetrahydroisoindole derivative. This intramolecular condensation, followed by decarboxylation, yields a cyclopenta[c]pyrrol-4(2H)-one derivative. nih.gov Another method utilizes the reaction of cyclopentadiene (B3395910) or cyclopentanone (B42830) derivatives with nitriles or primary amines. This cyclization is often promoted by acidic or Lewis acid catalysts, such as zinc chloride (ZnCl₂), in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) at moderate temperatures. The mechanism involves a nucleophilic attack on activated nitrile or carbonyl groups, followed by ring closure.

Gallium(III) and indium(III) halides have also been shown to mediate the condensation of cyclopropenes and nitriles, leading to the formation of pyrrole derivatives. rsc.org

Multi-step Syntheses from Cyclic and Acyclic Precursors

Multi-step synthetic routes provide access to a wide range of this compound derivatives, often starting from readily available cyclic or acyclic precursors.

A notable multi-step synthesis involves the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate, followed by thermal cyclization to yield the this compound core. Another versatile method is the ZnCl₂-catalyzed chemoselective cascade reaction of enaminones with 2-furylcarbinols.

The synthesis of this compound-dione derivatives often involves multi-step processes that can include cyclocondensation, cross-coupling reactions like Suzuki or Stille coupling, and modifications of functional groups. For instance, a 3-(4′-Chlorophenyl)-5-cyano-N,5-dimethyl-6-phenyl-cyclopenta[c]pyrrole-1,4-dione was synthesized through a nucleophilic substitution followed by cyclization under acidic conditions. The synthesis of certain octahydro-cyclopenta[c]pyrrole derivatives has also been reported through multi-step sequences. google.com

Ring-Forming Reactions Yielding Fused Pyrrole Systems (e.g., cyclopenta[b]pyrroles)

While the focus is on cyclopenta[c]pyrroles, it is relevant to mention strategies that lead to isomeric fused pyrrole systems like cyclopenta[b]pyrroles, as these methods can sometimes be adapted or provide mechanistic insights.

Tandem Cycloaddition-Cycloreversion-Rearrangement Pathways

A significant pathway for the formation of cyclopenta[b]pyrroles involves a tandem reaction sequence. The pyrrolidine-mediated reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone (B123998) is proposed to proceed through a [4 + 2] cycloaddition, followed by a cycloreversion and a ring rearrangement to furnish the cyclopenta[b]pyrrole (B12890464) ring system. nih.govacs.orgresearchgate.netmolaid.comacs.org This one-pot reaction requires an electron-withdrawing group on the triazine for the reaction to proceed effectively. acs.org

Functionalization and Derivatization of the this compound Scaffold

Once the core this compound structure is established, further modifications can be introduced to modulate its properties for various applications.

Strategies for Introducing Substituents

Various strategies exist for introducing substituents onto the this compound scaffold. These modifications can be made to both the cyclopentane and pyrrole rings.

N-Alkylation: The nitrogen atom of the pyrrole ring can be alkylated under mild conditions. For example, using methyl iodide and cesium carbonate in THF allows for the introduction of a methyl group onto the nitrogen.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for introducing aryl groups. A brominated this compound derivative can serve as the substrate for this reaction.

Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution reactions, which typically occur at the 2- and 5-positions due to the formation of a more stable carbocation intermediate. slideshare.net

Modifications of Existing Functional Groups: Derivatives can also be synthesized by modifying existing functional groups on the core structure. For example, ketones can be converted to other functionalities, and ester groups can be hydrolyzed to carboxylic acids. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods to access chiral this compound derivatives is a significant area of research, driven by the potent biological activities of natural products containing this scaffold, such as the agelastatin alkaloids. nih.govsemanticscholar.org These strategies often focus on the asymmetric construction of the densely functionalized cyclopentane ring, which typically contains multiple contiguous stereocenters. nih.govsemanticscholar.org Key approaches include leveraging chiral pool starting materials, employing chiral auxiliaries, and developing novel catalytic asymmetric reactions.

A prevalent strategy in the asymmetric synthesis of complex molecules like agelastatin A involves the initial construction of an optically active, functionalized cyclopentane ring, which serves as a chassis for the subsequent annulation of the pyrrole and other heterocyclic rings. nih.gov For instance, early asymmetric syntheses of (-)-agelastatin A established this trend. The first enantioselective synthesis by Feldman and coworkers utilized (R)-epichlorohydrin as a chiral starting material. nih.govsemanticscholar.org A key step in their approach was an intramolecular C-H insertion of an alkylidene carbene, generated from an acetylenic stannane, to form a crucial cyclopentene (B43876) intermediate. nih.gov

Another powerful strategy involves the use of transition-metal-catalyzed reactions. The Trost group developed a palladium-catalyzed asymmetric allylic alkylation (AAA) to rapidly assemble a pyrrole-cyclopentene precursor to the agelastatin core. nih.gov This approach highlights the efficiency of catalytic methods in setting key stereocenters. Davis and colleagues employed a different tactic, forging a key cyclopentenone intermediate through the alkylation of a sulfinimine followed by ring-closing metathesis. nih.gov

More direct approaches to the this compound framework have also been developed. One such method is the stereoselective synthesis of cyclopenta[c]proline derivatives. beilstein-journals.orgresearchgate.net This strategy utilizes β,γ-unsaturated α-amino acids, which are derived from a Lewis acid-promoted diastereoselective Petasis reaction between vinylboronic acids, (R)-N-tert-butanesulfinamide, and glyoxylic acid. beilstein-journals.org The resulting amino acids then undergo further transformations to yield the bicyclic proline analogues. beilstein-journals.orgresearchgate.net

The following tables summarize key findings from selected stereoselective syntheses targeting chiral this compound derivatives and their precursors.

Table 1: Key Methodologies in the Asymmetric Synthesis of Agelastatin A Precursors

Researcher(s)Key StrategyStarting MaterialKey IntermediateCatalyst/ReagentNotesRef.
Feldman (2002)C-H Insertion(R)-EpichlorohydrinAcetylenic stannaneNot specifiedFirst enantioselective synthesis of (-)-Agelastatin A. nih.govsemanticscholar.org
Hale (2003)Ring-Closing Metathesis (RCM)Known aziridineDiene precursorGrubbs' CatalystFormal synthesis of agelastatin A. nih.gov
Davis (2005)Ring-Closing Metathesis (RCM)SulfinimineAllyl-enoneGrubbs' CatalystAlkylation of a sulfinimine was a key step. nih.gov
Trost (2006)Asymmetric Allylic Alkylation (AAA)Pyrrole nucleophilePyrrole-cyclopentene precursor[Pd(π-C3H5)Cl]2Rapid assembly of the ABC ring system of agelastatin A. nih.govpitt.edu
Movassaghi (2010)Bioinspired Cyclizationsd-Aspartic acid dimethyl esterO-methyl-pre-agelastatin ANot specifiedUnified approach to all (-)-Agelastatins. nih.gov

Table 2: Stereoselective Synthesis of Cyclopenta[c]proline Derivatives

Reaction TypeSubstrate(s)Chiral Auxiliary/CatalystKey StepProductDiastereomeric Ratio/eeRef.
Petasis ReactionVinylboronic acids, Glyoxylic acid(R)-N-tert-butanesulfinamideLewis acid-promoted reactionβ,γ-Unsaturated α-amino acidsNot specified beilstein-journals.org
Cyclizationβ,γ-Unsaturated α-amino acidsNot specifiedIntramolecular cyclizationCyclopenta[c]proline derivativesHigh diastereoselectivity beilstein-journals.orgresearchgate.net

These examples underscore the diverse and innovative strategies employed to achieve stereocontrol in the synthesis of chiral this compound derivatives, a testament to their importance as targets in synthetic and medicinal chemistry.

Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Cyclopenta[c]pyrrole Formation

The synthesis of the this compound core involves the creation of a strained bicyclic framework. Mechanistic studies, particularly computational analyses, are crucial for understanding the feasibility and pathways of its formation.

Computational analysis provides significant insight into the structure and stability of the this compound molecule. StrainViz computational analysis reveals that the this compound framework possesses a significant strain energy of 20.8 kcal/mol. rsc.orgresearchgate.net This high strain value is attributed to several factors inherent in its fused-ring structure.

The primary sources of this strain include:

Angular Strain : The bond angles within the five-membered cyclopentane (B165970) ring, ranging from 105–110°, deviate from the ideal 109.5° tetrahedral angle.

Torsional Strain : The non-planar fusion of the cyclopentane and pyrrole (B145914) rings leads to eclipsing interactions between hydrogen atoms at the ring junction.

Steric Repulsion : Substituents on adjacent carbon atoms can clash within the compact bicyclic structure, further increasing the strain energy.

Density Functional Theory (DFT) calculations are also employed to investigate reaction mechanisms involving pyrrole systems, such as the selectivity-determining cyclopropanation step in ring-expansion reactions. x-mol.netorganic-chemistry.org These computational models help elucidate the stability of intermediates and transition states, which govern the regioselectivity of reactions. x-mol.netnih.gov For instance, in the formation of related fused systems, the energy differences between various carbinolamine intermediates and their corresponding transition structures are shown to be responsible for the observed regioselectivity. nih.gov

Table 1: Computational Strain Analysis of Fused Pyrrole Systems
Compound/SystemComputational MethodKey FindingReference
This compoundStrainVizTotal strain energy quantified at 20.8 kcal/mol, arising from angular, torsional, and steric strain.
Cyclo libretexts.orgpyrroleStrainViz / X-ray CrystallographyRevealed a non-planar, strained macrocyclic structure with a total strain of 20.8 kcal mol−1. rsc.orgresearchgate.net
Fused Heterocyclic Quinonoid ModelsDensity Functional Theory (DFT)Energy differences between intermediates (ΔE) and transition states (ΔE++) determine regioselectivity in condensation reactions. nih.gov

Electrophilic Aromatic Substitution in Pyrrole and Fused Pyrrole Systems

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). pearson.compearson.com This reactivity is a cornerstone of its chemistry and is significantly influenced by the fusion of the cyclopentane ring in this compound.

The lone pair of electrons on the nitrogen atom in pyrrole is delocalized into the aromatic π-system, which increases the electron density of the ring carbons and makes the heterocycle more reactive towards electrophiles than benzene (B151609). libretexts.orgpearson.comlibretexts.org In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (α) position. libretexts.orgslideshare.netslideshare.net This regioselectivity is because the carbocation intermediate formed by attack at the C2 position is stabilized by a greater degree of charge delocalization (three resonance structures) compared to the intermediate formed from attack at the C3 (β) position (two resonance structures). slideshare.netslideshare.net

In fused pyrrole systems like indole (B1671886) (a benzopyrrole), the electronic properties of the pyrrole ring still dominate, and electrophilic substitution occurs more readily than on the fused benzene ring. libretexts.org Substitution in indole preferentially takes place at the C3 position of the pyrrole ring. libretexts.org For this compound, the principles of pyrrole reactivity suggest that the positions on the pyrrole moiety would be the primary sites for electrophilic attack.

The presence of substituents on the fused ring system can further influence reactivity. For example, in studies of a this compound-dione derivative, a phenyl group at position 6 was found to enhance the rate of electrophilic substitution (e.g., bromination) by a factor of three compared to the unsubstituted analogue, an effect attributed to the resonance stabilization of the reaction intermediates.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution
CompoundPreferred Position of SubstitutionReasonReference
PyrroleC2 (α-position)Greater resonance stabilization of the carbocation intermediate. libretexts.orgslideshare.netslideshare.net
IndoleC3 (β-position of pyrrole ring)The pyrrole ring is more electron-rich and activated compared to the fused benzene ring. libretexts.org
6-Phenyl-cyclopenta[c]pyrrole-dioneEnhanced reactivity vs. unsubstituted analogResonance stabilization of intermediates by the phenyl group.

Ring Transformation and Expansion Reactions of Pyrrole Moieties

The pyrrole ring can undergo skeletal transformations, including ring expansion reactions where a carbon atom is inserted into the ring. These reactions provide synthetic routes to larger heterocyclic systems, such as pyridines.

A classic example of carbon atom insertion into a pyrrole ring is the Ciamician–Dennstedt rearrangement. rsc.org This reaction traditionally uses a halocarbene to expand the five-membered pyrrole ring into a six-membered pyridine (B92270) ring. rsc.orgresearchgate.net Modern advancements have introduced new reagents that serve as carbene or carbynyl cation equivalent precursors, enabling these transformations under milder conditions. x-mol.netrsc.org

One such method employs α-chlorodiazirines as stable, isolable thermal precursors to chlorocarbenes. x-mol.netorganic-chemistry.orgrsc.org This approach allows for the insertion of a carbon atom into the C-C bond of pyrroles and indoles to selectively generate 3-arylpyridines and quinolines, respectively. x-mol.netorganic-chemistry.org The reaction proceeds through a proposed mechanism involving cyclopropanation of the pyrrole C=C bond, followed by an electrocyclic ring opening to form the expanded pyridine core. x-mol.netorganic-chemistry.org DFT calculations have indicated that this cyclopropanation step is crucial for determining the reaction's selectivity. x-mol.net

Another strategy utilizes N-triftosylhydrazones as carbene precursors, which enables the halogen-free Ciamician-Dennstedt reaction and allows for the insertion of various carbenes into pyrrole scaffolds. researchgate.net These ring-expansion reactions are valuable for skeletal editing, providing efficient pathways to modify existing heterocyclic cores into new, more complex structures. organic-chemistry.orgresearchgate.net A notable application is the palladium-catalyzed reaction between 2,5-disubstituted pyrroles and 1,4-dibromo-1,3-butadienes, which yields cyclopenta[c]pyridine derivatives through a one-carbon ring expansion of the pyrrole skeleton. nih.govacs.orgscience.gov

Table 3: Reagents for Carbon Atom Insertion into Pyrroles
Reagent/PrecursorReactive IntermediateProduct TypeReference
Haloforms (e.g., CHCl₃) + BaseDihalocarbeneHalopyridines rsc.org
α-ChlorodiazirinesChlorocarbene / Carbynyl cation equivalent3-Arylpyridines x-mol.netorganic-chemistry.orgrsc.org
N-TriftosylhydrazonesCarbene3-Functionalized Pyridines researchgate.net
1,4-Dibromo-1,3-butadienes + Pd catalyst(Not specified as carbene)Cyclopenta[c]pyridines nih.govacs.org

Redox Chemistry and Electrochemical Behavior

The electron-rich nature of the pyrrole ring makes fused pyrrole systems like this compound electrochemically active. Their redox properties can be studied using techniques like cyclic voltammetry, and these properties are key to their potential applications in materials science.

Studies on derivatives and analogues of this compound have revealed interesting electrochemical behavior. For instance, certain cyclopyrrole variants with direct linkages between pyrrole units undergo reversible electrochemical oxidation. Poly(N-hexyl-cyclopenta[c]pyrrole) has been synthesized and identified as a novel redox-conducting polymer. cnr.it

Detailed electrochemical investigations of related systems provide further insight. A cyclo libretexts.orgpyrrole, which is a macrocyclic analogue, was shown to undergo reversible, stepwise two-electron oxidation. rsc.orgresearchgate.netnih.gov Analysis of this process revealed that the spin density in the radical cation intermediate is localized on a specific portion of the molecule, while in the dication, it becomes delocalized across all four pyrrole units. rsc.orgresearchgate.net Similarly, pyrrole-fused azacoronenes exhibit up to three reversible oxidation peaks in their cyclic voltammograms, demonstrating the ability of these systems to exist in multiple stable oxidation states. researchgate.net

The electrochemical properties are highly tunable. In donor-acceptor copolymers containing cyclopenta[c]thiophene (B1259328) and diketopyrrolopyrrole units, the HOMO and LUMO energy levels, and consequently the electrochemical bandgap, can be precisely controlled by the molecular structure. d-nb.inforesearchgate.net These polymers exhibit electrochromism, changing color upon switching between their neutral and oxidized (polaronic) states. d-nb.inforesearchgate.net

Table 4: Electrochemical Properties of Fused Pyrrole Systems
Compound/SystemObserved Redox BehaviorKey FindingReference
Cyclo libretexts.orgpyrroleReversible two-electron oxidationStepwise oxidation with spin localization in radical cation and delocalization in dication. rsc.orgresearchgate.netnih.gov
Pyrrole-Fused AzacoronenesUp to three reversible oxidation peaksExistence of multiple stable oxidation states. researchgate.net
Poly(N-hexyl-cyclopenta[c]pyrrole)Redox conductionDemonstrates potential as a conducting polymer. cnr.it
Cyclopenta[c]thiophene-Diketopyrrolopyrrole CopolymersReversible oxidation/reductionTunable HOMO/LUMO levels and electrochromic properties. d-nb.inforesearchgate.net

Aromaticity and Electronic Structure Characterization

Theoretical Frameworks for Aromaticity Assessment

Aromaticity is a multidimensional concept, and its quantification is approached through various theoretical criteria, including energetic, geometric, and magnetic aspects. researchgate.net For a molecule to be considered aromatic, it must be cyclic and planar, with a continuous ring of p-orbitals, and it must obey Hückel's rule by having 4n+2 π-electrons. uoanbar.edu.iqlibretexts.orgmasterorganicchemistry.comlumenlearning.com Pyrrole (B145914) itself is an aromatic heterocycle, with the nitrogen atom contributing its lone pair to the π-system to create an aromatic sextet. uoanbar.edu.iqpearson.comslideshare.netlibretexts.org The fusion with a cyclopentadiene (B3395910) moiety modulates these properties.

Energetic criteria provide a quantitative measure of the stabilization gained from cyclic electron delocalization. Resonance energy is a key indicator of this stabilization. For instance, benzene (B151609), the archetypal aromatic compound, possesses a substantial resonance energy. plutusias.com Pyrrole also exhibits significant resonance energy, calculated to be around 22 kcal/mol, which confirms its aromatic character. uoanbar.edu.iq

Theoretical methods like the calculation of Topological Resonance Energy (TRE) and Magnetic Resonance Energy provide more refined energetic assessments of aromaticity. These methods compare the energy of the cyclic conjugated system to a hypothetical, non-aromatic reference structure. While specific TRE values for cyclopenta[c]pyrrole are not widely documented in foundational literature, the principles underlying these calculations are central to understanding its stability. The degree of stabilization would depend on how effectively the π-electrons delocalize across both the pyrrole and the fused cyclopentadiene rings.

Geometric criteria for aromaticity assess the degree of bond length equalization within a cyclic system. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor. mdpi.comresearchgate.net It is defined based on the deviation of bond lengths from an optimal value assumed for a fully aromatic system. researchgate.net A HOMA value of 1 indicates a fully aromatic system, like benzene, while values close to 0 suggest a non-aromatic system with alternating single and double bonds. researchgate.netacs.org Negative values are indicative of anti-aromatic character. mdpi.com

For heteroaromatic systems like pyrrole, the HOMA index is adapted to account for the different types of bonds present. mdpi.com Computational studies on this compound have provided HOMA values that offer insight into its geometric aromaticity. doi.org

Table 1: Calculated HOMA Index for this compound This table presents the calculated Harmonic Oscillator Model of Aromaticity (HOMA) value for the this compound molecule. The HOMA index is a geometric measure of aromaticity, where a value of 1 signifies a fully aromatic system.

CompoundHOMA Value
This compound0.5 - 1.0 (Range)

Data sourced from computational studies. doi.org

The reported HOMA value in the range of 0.5 to 1.0 for this compound suggests a significant degree of aromatic character based on its molecular geometry. doi.org

Magnetic criteria are among the most powerful tools for probing aromaticity. github.iojyu.fi They are based on the response of a molecule to an external magnetic field. Aromatic systems sustain a diatropic ring current, which induces a magnetic field that opposes the external field inside the ring. github.io This shielding effect can be quantified by calculating the Nucleus-Independent Chemical Shift (NICS). jyu.fi Large negative NICS values in the center of a ring are a strong indicator of aromaticity, whereas positive values suggest anti-aromaticity. kyoto-u.ac.jpmdpi.com

NICS values are often calculated at the ring center (NICS(0)) and at a certain distance above the plane (e.g., NICS(1)), with the latter often considered a better measure as it is less affected by local σ-bond contributions. mdpi.com The out-of-plane tensor component, NICS(1)πZZ, is considered a particularly robust indicator of aromaticity arising from the π-electron system. doi.org

Table 2: Calculated NICS(1)πZZ Values for this compound This table displays the calculated Nucleus-Independent Chemical Shift (NICS) values, specifically the out-of-plane π-component at 1 Å above the ring center (NICS(1)πZZ), for the individual rings within this compound. Negative values indicate aromatic character.

RingNICS(1)πZZ (ppm)Aromatic Character
Five-membered (Pyrrole)NegativeAromatic
Five-membered (Cyclopenta)NegativeAromatic

Data sourced from computational studies. doi.org

Calculations for this compound show negative NICS(1)πZZ values for both the pyrrole and the fused cyclopentadienyl (B1206354) moieties, confirming the aromatic character of each ring within the fused system. doi.org Further visualization of electron delocalization can be achieved through methods like Anisotropy of the Induced Current Density (ACID) plots, which map the pathways of the ring currents. github.iomdpi.com

Geometric Criteria (e.g., Harmonic Oscillator Model of Aromaticity)

Electron Delocalization and π-System Communication

The electronic structure of this compound is defined by the delocalization of its π-electrons across the bicyclic framework. The pyrrole ring contains a 6π-electron system, making it isoelectronic with the cyclopentadienyl anion. pearson.com The nitrogen atom is sp2 hybridized, and its lone pair occupies a p-orbital, participating in the aromatic system. slideshare.netlibretexts.org When fused to a cyclopentadiene ring, communication between the two π-systems occurs.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. nih.govacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's electronic transitions and kinetic stability. acs.org

In systems containing this compound derivatives, the distribution of the HOMO and LUMO provides insight into charge transfer characteristics. d-nb.infonih.gov Typically, the HOMO is distributed over the more electron-rich donor portions of a molecule, while the LUMO resides on the electron-accepting portions. For the parent this compound, the HOMO would be expected to have significant contributions from the electron-rich pyrrole ring, while the LUMO distribution would span the entire conjugated framework. The precise energies of these orbitals dictate the molecule's behavior in electronic applications and chemical reactions.

Table 3: Representative FMO Data for a Cyclopenta-fused D-A-D System This table shows representative HOMO, LUMO, and band gap energy values for a donor-acceptor-donor (D-A-D) molecule containing a cyclopenta-fused unit, illustrating the typical energy ranges observed in such systems.

Molecule TypeHOMO (eV)LUMO (eV)Band Gap (eV)
Cyclopenta-fused D-A-D~ -5.08~ -1.58~ 3.50

Values are illustrative and based on related cyclopenta[c]thiophene-based polymers. d-nb.info

Spin Density Distribution in Radical Species

The study of radical species derived from this compound provides deeper insight into its electronic structure. When a molecule like this compound undergoes oxidation to form a radical cation, the resulting unpaired electron is not localized on a single atom but is distributed across the π-system. The spatial distribution of this unpaired electron is known as the spin density. nsf.gov

Spectroscopic and Crystallographic Elucidation of Cyclopenta C Pyrrole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of cyclopenta[c]pyrrole derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) experiments are routinely employed to determine the precise arrangement of atoms and the stereochemistry of these molecules. researchgate.netgoogle.com

In ¹H NMR spectra, the chemical shifts of protons on the this compound core are influenced by the degree of saturation, the nature of substituents, and the solvent used. For instance, in a 2,3,3a,4-tetrahydro-6-phenyl-cyclopenta[c]pyrrole-1,5-dione, the aromatic protons of the phenyl group typically appear in the δ 7.2–7.6 ppm range, while the bridgehead proton can be observed around δ 4.12 ppm. Protons on the cyclopentane (B165970) and pyrrolidine (B122466) rings resonate at higher fields. Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework, with carbonyl carbons in dione (B5365651) derivatives resonating at very low fields (e.g., δ 208.5 ppm and δ 176.2 ppm).

Compound Technique Solvent Key Chemical Shifts (δ, ppm) Source
2,3,3a,4-tetrahydro-6-phenyl-cyclopenta[c]pyrrole-1,5-dione¹H NMR (400 MHz)CDCl₃7.35–7.28 (m, 5H, Ar-H), 4.12 (t, 1H, bridgehead H), 3.45–3.32 (m, 2H, N-CH₂), 2.89 & 2.67 (dd, 2H, cyclopentane-H)
2,3,3a,4-tetrahydro-6-phenyl-cyclopenta[c]pyrrole-1,5-dione¹³C NMR (100 MHz)CDCl₃208.5 (C=O), 176.2 (C=O), 135.4–128.1 (Ar-C), 58.7 (bridgehead C)
3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehyde¹H NMR (600 MHz)CD₃OD9.46 (s, 1H, CHO), 3.14 (m, 2H), 2.88 (m, 2H), 2.80 (q, 2H), 1.30 (t, 3H, CH₃) rsc.orgnih.gov
3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehyde¹³C NMR (150 MHz)CD₃OD201.5 (C-6), 178.4 (C-1), 155.3 (C-3), 143.5 (C-8), 127.5 (C-7), 125.8 (C-2), 43.0 (C-5), 21.4 (C-9), 20.6 (C-4), 13.4 (C-10) rsc.org

To unravel complex structures and confirm atomic connectivity, a suite of 2D NMR experiments is indispensable. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are critical.

COSY (¹H-¹H Correlation Spectroscopy) : Establishes correlations between protons that are coupled to each other, typically on adjacent carbons. This is fundamental for tracing out the spin systems within the cyclopentane and pyrrole (B145914) rings. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : Maps direct one-bond correlations between protons and the carbons they are attached to, providing unambiguous C-H assignments. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different fragments of the molecule, identifying quaternary carbons, and confirming the fusion pattern of the bicyclic system. For example, HMBC was used to prove the structure of 3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehyde. rsc.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close in space, which is crucial for determining the relative stereochemistry, such as the cis or trans fusion of the rings.

The combined analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, which was instrumental in establishing the connectivity of various cyclopenta[b]pyrrole (B12890464) and this compound structures. rsc.orgacs.org

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to support experimental NMR data and aid in stereochemical assignments. By calculating the theoretical NMR chemical shifts for different possible isomers or conformers, a comparison with experimental values can provide strong evidence for the correct structure. For the related cyclopenta[b]pyrrole ring system, ¹H NMR chemical shift calculations at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory were used to correctly assign the cis configuration of the molecule, demonstrating the predictive power of this approach. acs.org Similarly, DFT calculations can be used to optimize molecular geometries, which in turn helps in understanding the steric and electronic environment of each nucleus.

Advanced 1D and 2D NMR Techniques (e.g., HMBC, HSQC, COSY)

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound derivatives. The absorption of IR radiation causes vibrations of specific bonds within the molecule, and the frequencies of these vibrations are characteristic of the bond type.

Key diagnostic peaks for this compound systems include:

C=O Stretching : In derivatives containing carbonyl groups, such as diones or carboxylates, strong absorption bands are observed in the region of 1650-1735 cm⁻¹. For example, a this compound-dione shows a strong band at 1715 cm⁻¹. A polymer containing pyrrolo[3,4-c]pyrrole-1,4-dione units displays a characteristic carbonyl vibration at 1660 cm⁻¹. semanticscholar.org

N-H Stretching : For non-N-substituted or protonated pyrrole rings, a band in the 3200-3400 cm⁻¹ region is indicative of the N-H bond. nih.govvulcanchem.com

C=C Stretching : Aromatic C=C stretching vibrations within the pyrrole ring or attached aromatic substituents typically appear around 1580-1620 cm⁻¹.

C-H Stretching : Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane ring appear below 3000 cm⁻¹.

Compound/Derivative Type Vibrational Mode Characteristic Frequency (cm⁻¹) Source
This compound-1,5-dioneC=O Stretch1715
This compound-1,5-dioneC=C Aromatic Stretch1580
3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehydeN-H Stretch3212 nih.gov
3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehydeC=O Stretch1691, 1651 nih.gov
Pyrrolo[3,4-c]pyrrole-1,4-dione polymerC=O Stretch1660 semanticscholar.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound compounds. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.orgmdpi.com

In a typical MS experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion [M]⁺ or protonated molecule [M+H]⁺ is measured. For instance, the molecular ion peak for 2,3,3a,4-tetrahydro-6-phenyl-cyclopenta[c]pyrrole-1,5-dione was observed at m/z 213.1. HRMS analysis of a tert-butyl-hydroxyhexahydrocyclopenta[b]pyrrole analog yielded a found mass of 228.1598 for the [M+H]⁺ ion, which was in excellent agreement with the calculated mass of 228.1600 for the formula C₁₂H₂₂NO₃. vulcanchem.com

Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments, where ions are fragmented, provide valuable structural information. researchgate.net The fragmentation patterns are characteristic of the compound's structure, revealing the loss of specific functional groups. For example, the mass spectrum of the aforementioned dione derivative showed a fragment at m/z 185.0, corresponding to the loss of a carbonyl group ([M-CO]⁺). Detailed fragmentation studies using techniques like Atmospheric Pressure Photoionization (APPI) combined with high-resolution mass spectrometry have been used to investigate the gas-phase reaction mechanisms of related thieno[3,4-c]-pyrrole-4,6-dione derivatives. researchgate.net

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

This technique is unparalleled for:

Confirming Connectivity : It provides absolute proof of the molecular structure, including the fusion pattern of the bicyclic rings. rsc.org

Resolving Stereochemistry : It is the gold standard for assigning the absolute and relative stereochemistry at all chiral centers, resolving any ambiguities from spectroscopic data. vulcanchem.com The (3aS,6aR) configuration of several hexahydrothis compound derivatives has been confirmed this way. vulcanchem.com

Elucidating Conformation : It reveals the precise conformation of the molecule in the crystal lattice. For example, studies on this compound analogs have confirmed cis-fused ring junctions. The cyclopentane ring often adopts an envelope conformation to minimize steric strain. In a cyclo vulcanchem.compyrrole, a contracted porphyrin analogue, X-ray analysis revealed a strained, non-planar macrocyclic structure. rsc.orgresearchgate.net

For example, the structure of 3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehyde was unequivocally proven through single-crystal X-ray diffraction experiments. rsc.org Similarly, the crystal structure of a cyclopenta[b]pyrrole derivative confirmed the structural and stereochemical assignments that were previously derived from NMR data. acs.org

Optoelectronic Spectroscopy (e.g., Fluorescence, UV-Vis)

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to probe the electronic properties of this compound derivatives, particularly those with conjugated π-systems. These techniques are sensitive to the extent of conjugation, the presence of chromophores, and the molecular environment.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. Conjugated cyclopenta[c]pyrroles exhibit characteristic absorption bands corresponding to π → π* electronic transitions. For example, a purified 3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehyde showed absorption maxima at 240 nm and 295 nm. nih.gov A cyclo vulcanchem.compyrrole, which has an extended conjugated system, displays an intense absorption band at 276 nm in acetonitrile. rsc.orgresearchgate.net Polymers containing pyrrolo[3,4-c]pyrrole-dione units show strong absorption in the visible region, with maxima around 550 nm. semanticscholar.org

Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. Many conjugated this compound systems are fluorescent. Upon photoexcitation, the cyclo vulcanchem.compyrrole derivative emits fluorescence at 434 nm with a quantum yield of 2.6%. rsc.orgresearchgate.net The study of these properties is crucial for applications in materials science, such as in organic electronics and sensors. semanticscholar.org

Compound/System Solvent λ_abs (nm) λ_em (nm) Quantum Yield (Φ_F) Source
Cyclo vulcanchem.compyrrole derivativeAcetonitrile2764340.026 rsc.orgresearchgate.net
3-ethyl-4-oxo-2,4,5,6-tetrahydrothis compound-1-carbaldehyde-240, 295-- nih.gov
Pyrrolo[3,4-c]pyrrole-1,4-dione polymerAcetonitrile~550~655- semanticscholar.org
Dibenzodiazapyracylene (N-doped CP-PAH)THF~365 (excitation)~400-500- researchgate.net

Advanced Research Applications of Cyclopenta C Pyrrole Scaffolds Non Clinical

Intermediates in Complex Organic Synthesis

Cyclopenta[c]pyrrole derivatives are valuable intermediates in the creation of more complex molecules, including those with potential pharmacological relevance. researchgate.net Their distinct reactivity facilitates the formation of diverse functional groups, opening up new avenues for synthetic pathways. The synthesis of these scaffolds can be achieved through various methods, including cycloaddition reactions and the functional group modification of existing core structures. For instance, a highly efficient and scalable process for synthesizing tert-butyl (3aR,6aS)-5-oxohexahydrothis compound-2(1H)-carboxylate, a key pharmacological intermediate, has been developed using an inexpensive potassium permanganate-mediated oxidative cleavage as a crucial step. researchgate.net

The structural framework of this compound is also utilized in the synthesis of analogs for bioactive compounds. For example, the bicyclic [3.3.0]-octahydrothis compound core has been incorporated into molecules designed as antagonists of Retinol (B82714) Binding Protein 4 (RBP4), which are under investigation for potential therapeutic applications. nih.gov The synthesis of these complex molecules often involves multi-step sequences, such as the palladium-catalyzed amination of an aryl bromide with a hexahydropyrrolo[3,4-c]pyrrole derivative, followed by deprotection and subsequent reaction with other building blocks. nih.gov

Furthermore, the this compound skeleton is a key component in the synthesis of various heterocyclic compounds. Research has shown that reactions involving 1,2,4-triazines and cyclobutanone (B123998) can lead to the formation of cyclopenta[b]pyrroles through a tandem cycloaddition, cycloreversion, and ring rearrangement process. acs.orgnih.gov These synthetic strategies highlight the versatility of the this compound scaffold as a foundational element in constructing a wide array of complex organic molecules.

Rational Design in Materials Science

The inherent electronic and photophysical properties of the this compound core have made it a target for rational design in materials science. By modifying the core structure and incorporating it into larger systems, researchers can tune its properties for specific applications in organic electronics and optical materials.

Organic Electronic Components

Polymers based on this compound and its thiophene-containing analogue, cyclopenta[c]thiophene (B1259328), are promising candidates for use in organic electronic devices. d-nb.inforesearchgate.netthieme-connect.com These π-conjugated polymers are valued for their potential advantages in applications such as polymer field-effect transistors (PFETs) and electrochromic devices due to their solution-processability and cost-effectiveness. d-nb.info

Research into this compound-based polymers has demonstrated their potential for conductive properties, making them suitable for electronic applications like sensors and organic light-emitting diodes (OLEDs). The incorporation of the this compound unit into polymer chains can enhance conductivity while maintaining flexibility. For example, a solution-processable red homopolymer of a thiophene-capped derivative of cyclopenta[c]thiophene and a blue homopolymer of an N-substituted thienodiketopyrrolopyrrole have been synthesized. d-nb.inforesearchgate.netthieme-connect.com By copolymerizing these units, a green copolymer was achieved, completing the red-green-blue color spectrum essential for display technologies. d-nb.inforesearchgate.netthieme-connect.com

The electrochemical properties of this compound derivatives have also been a subject of study. A cyclopyrrole variant with direct linkages between pyrrole (B145914) units exhibited fluorescence and reversible electrochemical oxidation, indicating its potential for use in organic electronics and photonic devices.

Fluorophores and Optical Materials

The fused-ring structure of this compound contributes to the development of novel fluorophores and optical materials. Derivatives of 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs), which share a similar pyrrole-based core, have been utilized as fluorescent indicators for pH sensing. rsc.org These DPP-based sensors exhibit excellent sensitivity and brightness, with the operational pH range being tunable by modifying the indicator's fine structure and the immobilization matrix. rsc.org

The synthesis of these fluorescent materials often starts from commercially available DPP pigments, which are then modified through straightforward chemical reactions like chlorosulfonation and subsequent amination. rsc.org The sensitivity of these indicators to pH changes stems from mechanisms such as the deprotonation of lactam nitrogen atoms at high pH or photoinduced electron transfer (PET) when a phenolic group is present. rsc.org

Furthermore, diketopyrrolopyrrole (DPP) derivatives are a well-established class of organic functional materials with applications in fluorescent probes and bioimaging due to their excellent optical properties. researchgate.net The electronic and steric properties of these molecules can be fine-tuned through chemical modifications, such as N-alkylation of the lactam, to enhance solubility and performance in various applications. researchgate.net The development of these materials underscores the potential of pyrrole-fused scaffolds in creating advanced optical materials.

Probes for Mechanistic Chemical Biology

The ability to synthesize and modify the this compound scaffold allows for its use as a molecular probe to investigate and understand complex biological processes at the molecular level.

Frameworks for Synthetic Analogs

The this compound framework serves as a versatile scaffold for creating synthetic analogs of biologically active molecules. acs.org These analogs act as chemical probes to explore biological mechanisms and validate biological hypotheses. acs.org For instance, this compound derivatives have been designed as allosteric inhibitors of SHP2, a protein implicated in cancer-related signaling pathways, demonstrating their potential to modulate protein activity.

The synthesis of these frameworks can be complex, often requiring multi-step reaction sequences. For example, the construction of bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole systems, which are used to create antagonists for retinol binding protein 4 (RBP4), involves steps like Suzuki cross-coupling and catalytic reduction to achieve the desired endo-product. nih.gov The resulting molecules can then be used to study the role of RBP4 in various biological pathways. nih.gov

Moreover, the development of synthetic routes to various fused N-heterocycles, including those containing the this compound core, is an active area of research. researchgate.net These synthetic efforts provide the tools necessary to build a diverse library of molecular probes for chemical biology research. The ability to systematically modify the this compound scaffold allows for the exploration of structure-activity relationships and the optimization of probes for specific biological targets.

Q & A

Q. Q1. What are the standard methodologies for synthesizing and characterizing Cyclopenta[C]pyrrole derivatives?

Methodological Answer : this compound derivatives are typically synthesized via metal-catalyzed cycloisomerization or modular annulation reactions. For example, Scheme 7 in modular synthesis approaches (e.g., using palladium catalysts) enables angular fusion to generate polycyclic aromatic hydrocarbons (PAHs) . Characterization involves:

  • Spectroscopic Analysis : NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • Chromatography : HPLC or GC-MS to assess purity and isolate isomers.
  • Computational Validation : DFT calculations to predict stability and electronic properties, cross-referenced with experimental data .

Q. Q2. How can researchers distinguish this compound isomers (e.g., [b] vs. [c] ring fusion) in analytical workflows?

Methodological Answer : Isomeric differentiation requires:

  • Mass Spectrometry : Fragmentation patterns differ due to ring strain and substituent positions.
  • X-ray Crystallography : Resolves spatial arrangements of fused rings.
  • Vibrational Spectroscopy : IR/Raman shifts correlate with bond angles in fused rings (e.g., this compound vs. cyclopenta[b]pyrrole) .
  • Comparative Data : Cross-check with literature on isomer-specific properties, such as quinoline-to-cyclopenta[c]azepine isomerization pathways .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported pharmacological activities of this compound derivatives (e.g., NR2B modulation vs. antibacterial effects)?

Methodological Answer : Contradictions often arise from structural variations or assay conditions. To address this:

Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl groups at position 1) and test against target receptors (e.g., NR2B allosteric modulation vs. antibacterial naphthyridinones ).

Assay Standardization : Use consistent cell lines (e.g., HEK293 for NR2B) and controls to minimize variability.

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, ensuring transparency in raw data reporting .

Q. Q4. How can computational models optimize this compound derivatives for energy applications (e.g., organic photovoltaics)?

Methodological Answer :

  • Bandgap Engineering : Use density functional theory (DFT) to predict HOMO/LUMO levels. For example, blending cyclopenta-fused derivatives with C60 enhances exciton dissociation in bulk-heterojunction solar cells .
  • Morphology Simulations : Molecular dynamics (MD) to assess phase separation in polymer blends.
  • Validation : Compare simulated Voc (open-circuit voltage) with experimental IV curves to refine donor-acceptor pairings .

Q. Q5. What frameworks (e.g., PICOT) are suitable for designing hypothesis-driven studies on this compound’s neuropharmacological mechanisms?

Methodological Answer : Apply the PICOT framework to structure research questions:

  • Population (P) : Neuronal cell lines (e.g., SH-SY5Y) expressing NR2B receptors.
  • Intervention (I) : this compound derivatives as negative allosteric modulators .
  • Comparison (C) : Baseline activity without modulation.
  • Outcome (O) : Quantify calcium influx via fluorescence assays.
  • Time (T) : Acute (minutes) vs. chronic (days) exposure effects.
    This ensures specificity and reproducibility in experimental design .

Q. Q6. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for novel this compound analogs?

Methodological Answer :

Replicate Synthesis : Confirm reproducibility under inert conditions (e.g., Schlenk line).

Advanced NMR Techniques : Use 2D-COSY or NOESY to resolve overlapping peaks.

Collaborative Validation : Share raw data (e.g., via repositories) for peer verification, adhering to FAIR principles .

Data Analysis & Integrity

Q. Q7. What statistical methods are recommended for analyzing dose-response curves in this compound toxicity studies?

Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
  • Error Analysis : Report confidence intervals and use bootstrapping for small datasets.
  • Outlier Management : Predefine exclusion criteria (e.g., >3 SD from mean) to avoid bias .

Q. Q8. How can in silico models predict metabolic pathways of this compound derivatives for preclinical studies?

Methodological Answer :

  • Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 interactions.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes).
  • Data Integration : Cross-reference with databases like PubChem to identify known metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.